molecular formula C21H27N3O2S2 B362515 3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide CAS No. 638137-18-5

3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide

Cat. No. B362515
CAS RN: 638137-18-5
M. Wt: 417.6g/mol
InChI Key: MKWZXMHUDZRQEE-UHFFFAOYSA-N
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Description

3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide is a useful research compound. Its molecular formula is C21H27N3O2S2 and its molecular weight is 417.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Due to the imine functional group, Schiff bases and their coordination compounds are promising corrosion inhibitors for alloys and metals. Nitrogen, oxygen, and sulfur atoms play a crucial role in their effectiveness. Theoretical chemistry methods, such as density functional theory (DFT), aid in searching for molecules with desired properties .

Peptidomimetic Approach for Type II Diabetes

While not directly related to the compound, a peptidomimetic approach targeting pre-amyloidogenic states in type II diabetes has been explored . This highlights the broader applications of similar structural motifs.

Antimicrobial Potential

Imidazole-containing compounds, such as those related to our compound, have been synthesized and evaluated for antimicrobial potential against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Catalytic Protodeboronation

Although not specific to our compound, catalytic protodeboronation reactions have been investigated using heteroarenes and silylated boronic esters . These reactions provide valuable insights into synthetic methodologies.

properties

IUPAC Name

N-cyclohexyl-3-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-2-12-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-11-17(25)22-14-7-4-3-5-8-14/h2,14H,1,3-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWZXMHUDZRQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3CCCCC3)SC4=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide

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